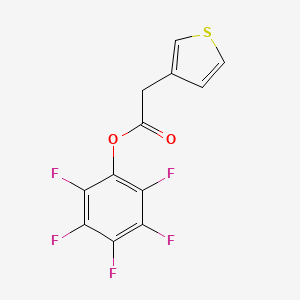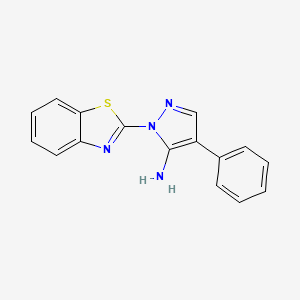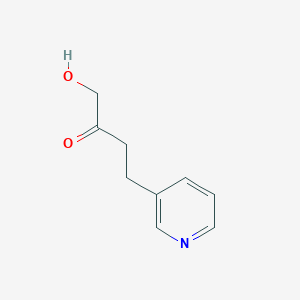
1-Hydroxy-4-(pyridin-3-YL)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-4-(pyridin-3-YL)butan-2-one is an organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . This compound features a pyridine ring attached to a butanone backbone, with a hydroxyl group at the first carbon position. It is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-(pyridin-3-YL)butan-2-one can be synthesized through several methods. One common approach involves the Heck reaction, where 3-halopyridine and 3-butene-1,2-diol undergo cross-coupling in the presence of a palladium catalyst and triphenylphosphine as a ligand . This method is advantageous due to its cost-effectiveness and the availability of raw materials.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 1-Hydroxy-4-(pyridin-3-YL)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Formation of 1-pyridin-3-ylbutane-2,3-dione.
Reduction: Formation of 1-hydroxy-4-(pyridin-3-YL)butan-2-ol.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
1-Hydroxy-4-(pyridin-3-YL)butan-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-Hydroxy-4-(pyridin-3-YL)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its pathways .
相似化合物的比较
1-Hydroxy-4-(pyridin-3-YL)butan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-1-(pyridin-3-YL)butan-1-one: Similar structure but with the hydroxyl group at a different position.
3,3-Dimethyl-1-(pyridin-3-YL)butan-2-one: Contains additional methyl groups, which can affect its reactivity and properties.
4-Hydroxy-4-(pyridin-2-YL)butan-2-one: Similar structure but with the pyridine ring attached at a different position.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which influence its chemical behavior and applications.
属性
CAS 编号 |
477782-50-6 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC 名称 |
1-hydroxy-4-pyridin-3-ylbutan-2-one |
InChI |
InChI=1S/C9H11NO2/c11-7-9(12)4-3-8-2-1-5-10-6-8/h1-2,5-6,11H,3-4,7H2 |
InChI 键 |
LOOBIRFLTGGSEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CCC(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
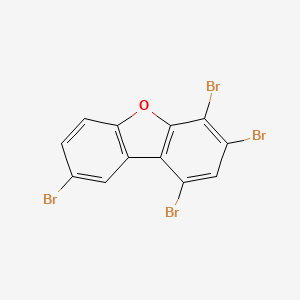
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
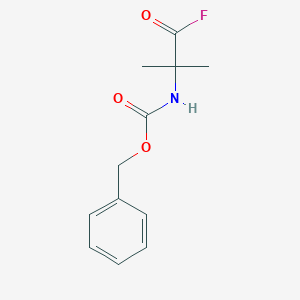
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)


![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)

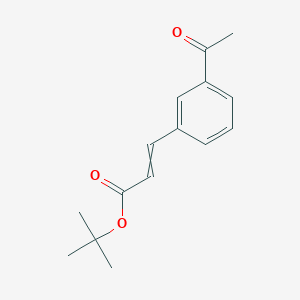

![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
